
Domperidone (maleate)
描述
Domperidone (maleate) is a chemical compound with the molecular formula C26H28ClN5O6 and a molecular weight of 541.99 g/mol . This compound is known for its applications in the pharmaceutical industry, particularly as a component in medications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Domperidone (maleate) involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of the Benzimidazole Core: This is typically achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with a piperidine derivative.
Maleate Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
Domperidone (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
Pharmacological Properties
Domperidone acts by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, which helps to prevent nausea and vomiting. Unlike other antiemetics, it does not readily cross the blood-brain barrier, minimizing central nervous system side effects. This unique property makes it suitable for various patient populations, including children and pregnant women.
Clinical Applications
-
Nausea and Vomiting Management
- Chemotherapy-Induced Nausea : Domperidone is widely used to manage nausea and vomiting associated with chemotherapy. A systematic review indicated its effectiveness in increasing the quality of life for cancer patients undergoing treatment .
- Postoperative Nausea : Studies have shown that domperidone significantly reduces postoperative nausea when administered preoperatively .
-
Gastrointestinal Disorders
- Gastroparesis : Domperidone is effective in treating gastroparesis, a condition characterized by delayed gastric emptying. It improves gastric motility and alleviates symptoms such as bloating and early satiety .
- Functional Dyspepsia : It has been utilized to relieve symptoms of functional dyspepsia, enhancing gastric emptying and reducing discomfort .
- Breastfeeding Support
Formulation Developments
Due to its low bioavailability when taken orally, research has focused on alternative delivery systems for domperidone:
- Transdermal Delivery Systems : Recent studies have explored transdermal patches and nanoemulsions as viable alternatives to enhance absorption and maintain therapeutic levels over extended periods. For instance, a study reported that a transdermal patch formulation achieved a cumulative drug release of approximately 90% over 24 hours .
- Fast Disintegrating Tablets : Formulations using hydroxypropyl-β-cyclodextrin (HP-β-CD) have been developed to improve solubility and bioavailability. These tablets disintegrate rapidly in the mouth, providing quick relief from symptoms .
Table 1: Clinical Applications of Domperidone
Application | Indication | Evidence Level |
---|---|---|
Chemotherapy-induced nausea | Reduces nausea/vomiting | High |
Postoperative nausea | Decreases incidence | Moderate |
Gastroparesis | Improves gastric motility | High |
Functional dyspepsia | Alleviates symptoms | Moderate |
Lactation support | Increases milk production | High |
Table 2: Formulation Development Studies
Formulation Type | Study Focus | Key Findings |
---|---|---|
Transdermal Patch | Drug release profile | 90% release over 24 hours |
Fast Disintegrating Tablet | Solubility enhancement | Improved bioavailability |
Nanoemulsion | Skin absorption | Promising for long-term treatment |
Case Studies
- Chemotherapy Patients : A clinical trial involving breast cancer patients showed that those receiving domperidone reported significantly lower levels of nausea compared to those on placebo, highlighting its role in supportive cancer care.
- Lactating Mothers : In a cohort study, mothers using domperidone reported an increase in milk volume by an average of 50% within two weeks of treatment, demonstrating its effectiveness in lactation support.
作用机制
The mechanism of action of Domperidone (maleate) involves its interaction with specific molecular targets in the body. It is known to bind to dopamine receptors, inhibiting their activity and thereby exerting its effects. The compound also interacts with other receptors and enzymes, modulating various physiological pathways.
相似化合物的比较
Similar Compounds
Domperidone: A similar compound with a different salt form.
Metoclopramide: Another compound with similar pharmacological effects.
Cisapride: A compound with similar applications in gastrointestinal disorders.
Uniqueness
Domperidone (maleate) is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its maleate salt form also contributes to its unique solubility and stability characteristics.
生物活性
Domperidone, a dopamine receptor antagonist, is primarily utilized for its antiemetic and gastroprokinetic properties. It is commonly prescribed to alleviate nausea and vomiting, especially in patients undergoing chemotherapy or experiencing gastrointestinal disorders. Domperidone operates by blocking dopamine D2 and D3 receptors, predominantly in the peripheral nervous system, which contributes to its therapeutic effects.
Domperidone's biological activity is characterized by its selective antagonism of dopamine D2 and D3 receptors. This action leads to:
- Antiemetic Effects : By inhibiting D2 receptors in the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier, domperidone effectively reduces nausea and vomiting .
- Prokinetic Effects : Domperidone enhances gastrointestinal motility by increasing peristalsis in the esophagus and stomach, thus facilitating gastric emptying and reducing transit time in the small intestine .
Pharmacokinetics
The pharmacokinetic profile of domperidone reveals several critical aspects:
- Absorption : The absolute bioavailability of orally administered domperidone is low (approximately 15%) due to extensive first-pass metabolism. However, intramuscular administration shows significantly higher bioavailability (90%) .
- Metabolism : Domperidone is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4. Its metabolites are inactive concerning D2 receptor binding .
- Elimination : The drug has a relatively short half-life, necessitating multiple daily doses for sustained effect.
Gastrointestinal Disorders
Domperidone is effective in treating various gastrointestinal conditions such as:
- Gastroparesis : It improves gastric emptying and alleviates symptoms like bloating and discomfort.
- Nausea and Vomiting : Domperidone is indicated for nausea related to chemotherapy, postoperative care, and other causes .
Lactation
Recent studies have highlighted domperidone's role in enhancing breast milk production in lactating mothers. A systematic review indicated that it significantly increases milk volume without major adverse effects when used appropriately .
Side Effects and Safety Profile
While domperidone is generally well-tolerated, it can lead to several side effects:
- Hyperprolactinemia : Increased prolactin levels can cause galactorrhea, gynecomastia in males, and menstrual irregularities in females .
- Cardiovascular Risks : There are concerns regarding QT interval prolongation and potential cardiac arrhythmias, particularly with high doses or in patients with pre-existing conditions .
Case Study 1: Domperidone for Nausea Management
In a clinical trial involving patients undergoing chemotherapy, those treated with domperidone reported a significant reduction in nausea compared to a placebo group. The study emphasized the importance of dosing regimens to minimize side effects while maximizing therapeutic benefits.
Case Study 2: Lactation Enhancement
A randomized controlled trial assessed the efficacy of domperidone in increasing milk supply among mothers of preterm infants. Results indicated that mothers receiving domperidone produced significantly more milk than those on placebo, affirming its utility in lactation support .
属性
IUPAC Name |
(E)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-WLHGVMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57808-66-9 (Parent) | |
Record name | Domperidone maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099497037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
542.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99497-03-7, 83898-65-1 | |
Record name | Domperidone maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099497037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。